Derivative PfATC Inhibitory Potency and Selectivity: 5-Aminomethyl Scaffold Enables 77.2 nM IC₅₀ with 36-Fold Parasite Selectivity
Structural elaboration of the methyl 5-(aminomethyl)thiophene-3-carboxylate scaffold generated the derivative BDAP-04, which was characterized as an allosteric inhibitor of Plasmodium falciparum aspartate transcarbamoylase (PfATC). BDAP-04 achieved an IC₅₀ of 77.2 nM against PfATC with 36-fold selectivity over the human ortholog ATC [1]. This selectivity profile is a direct consequence of the 5-aminomethyl orientation, which permits the primary amine to engage in hydrogen-bonding interactions within the PfATC allosteric pocket distinct from those accessible to 2-amino-substituted thiophene-3-carboxylate analogs. By contrast, the widely used building block methyl 2-amino-5-methylthiophene-3-carboxylate (CAS 19369-53-0) is primarily employed for thieno[2,3-b]pyridinone synthesis targeting the NMDA receptor , a structurally unrelated pharmacological target, underscoring the divergent application space dictated by regioisomeric substitution.
| Evidence Dimension | Enzyme inhibition IC₅₀ and selectivity index |
|---|---|
| Target Compound Data | BDAP-04 (derived from methyl 5-(aminomethyl)thiophene-3-carboxylate): PfATC IC₅₀ = 77.2 nM; 36-fold selectivity over human ATC |
| Comparator Or Baseline | Methyl 2-amino-5-methylthiophene-3-carboxylate (CAS 19369-53-0): Applied as starting material for thieno[2,3-b]pyridinone NMDA receptor inhibitors; no PfATC activity reported |
| Quantified Difference | 77.2 nM vs. no reported PfATC activity; 36-fold parasite-to-human selectivity window for the 5-aminomethyl-derived compound |
| Conditions | In vitro enzyme inhibition assay; PfATC vs. human ATC |
Why This Matters
A procurement choice of the 5-aminomethyl regioisomer over the 2-amino-5-methyl analog directly enables antimalarial lead development with a demonstrated selectivity window, whereas the 2-amino scaffold is restricted to NMDA-targeted chemistry.
- [1] Chao et al. Discovery of small-molecule allosteric inhibitors of PfATC as antimalarials. Journal of the American Chemical Society. 2022. (BDAP-04 data: PfATC IC₅₀ 77.2 nM, 36-fold selectivity over human ATC). Referenced via Vulcanchem product page for BDAP-04 characterization. View Source
